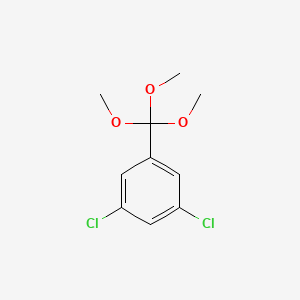
1,3-Dichloro-5-(trimethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H12Cl2O3 It is a derivative of benzene, where two chlorine atoms and a trimethoxymethyl group are substituted at the 1, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(trimethoxymethyl)benzene typically involves the chlorination of a benzene derivative followed by the introduction of the trimethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes chlorination in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The trimethoxymethyl group can be introduced using a Friedel-Crafts alkylation reaction with trimethoxymethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(trimethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the trimethoxymethyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified trimethoxymethyl derivatives.
Scientific Research Applications
1,3-Dichloro-5-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(trimethoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and trimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-methylbenzene: Similar structure but with a methyl group instead of a trimethoxymethyl group.
1,3-Dichloro-5-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a trimethoxymethyl group.
Uniqueness
1,3-Dichloro-5-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12Cl2O3 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1,3-dichloro-5-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-10(14-2,15-3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |
InChI Key |
FVGIGEHGGDHKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Cl)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















